N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline
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Overview
Description
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is a synthetic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline typically involves the following steps:
Synthesis of 6-chloro-7-hydroxy-4-methylcoumarin: This can be achieved by reacting 4-methylumbelliferone with thionyl chloride to introduce the chlorine atom at the 6-position.
Formation of the Propanoyl Intermediate: The 6-chloro-7-hydroxy-4-methylcoumarin is then reacted with a suitable propanoyl chloride in the presence of a base such as pyridine to form the propanoyl intermediate.
Coupling with Norvaline: The final step involves coupling the propanoyl intermediate with norvaline using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group at the 7-position can undergo oxidation to form a ketone.
Reduction: The carbonyl groups in the coumarin ring can be reduced to alcohols under suitable conditions.
Substitution: The chlorine atom at the 6-position can be substituted with various nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate) can be used.
Reduction: Reagents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride) are common.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaOH (sodium hydroxide).
Major Products
Oxidation: Formation of 7-keto derivatives.
Reduction: Formation of 7-hydroxy derivatives.
Substitution: Formation of various substituted coumarin derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antioxidant, and anti-inflammatory properties. Its coumarin core is known for interacting with biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of coumarins are often explored for their potential as anticoagulants, anticancer agents, and enzyme inhibitors. This compound could be investigated for similar therapeutic applications.
Industry
Industrially, coumarin derivatives are used in the production of perfumes, cosmetics, and as additives in food and beverages. This compound could find applications in these areas due to its structural properties.
Mechanism of Action
The mechanism of action of N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline likely involves its interaction with various molecular targets such as enzymes and receptors. The coumarin moiety can inhibit enzymes like cytochrome P450, while the norvaline part may interact with amino acid transporters and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Warfarin: A well-known anticoagulant with a coumarin structure.
Dicoumarol: Another anticoagulant derived from coumarin.
4-Methylumbelliferone: A coumarin derivative used in various biochemical assays.
Uniqueness
N-[3-(6-chloro-7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]norvaline is unique due to the combination of the coumarin and norvaline structures. This dual functionality may enhance its biological activity and specificity compared to other coumarin derivatives.
Properties
Molecular Formula |
C18H20ClNO6 |
---|---|
Molecular Weight |
381.8 g/mol |
IUPAC Name |
2-[3-(6-chloro-7-hydroxy-4-methyl-2-oxochromen-3-yl)propanoylamino]pentanoic acid |
InChI |
InChI=1S/C18H20ClNO6/c1-3-4-13(17(23)24)20-16(22)6-5-10-9(2)11-7-12(19)14(21)8-15(11)26-18(10)25/h7-8,13,21H,3-6H2,1-2H3,(H,20,22)(H,23,24) |
InChI Key |
IHJUNEHFYGFVBE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)NC(=O)CCC1=C(C2=CC(=C(C=C2OC1=O)O)Cl)C |
Origin of Product |
United States |
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